molecular formula C9H5ClF2N2 B13685964 5-Chloro-2-(difluoromethyl)-1,8-naphthyridine

5-Chloro-2-(difluoromethyl)-1,8-naphthyridine

Cat. No.: B13685964
M. Wt: 214.60 g/mol
InChI Key: NJDMVCKLZQQLPC-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-1,8-naphthyridine is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-1,8-naphthyridine typically involves the introduction of chlorine and difluoromethyl groups into the naphthyridine ring. One common method involves the use of 2-aminopyridine as a starting material, which is then chlorinated to generate 2-amino-3,5-dichloropyridine. This intermediate undergoes a series of reactions, including diazotization and Sandmeyer reactions, to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-1,8-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes for detecting biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-(difluoromethyl)-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(difluoromethyl)-1,8-naphthyridine is unique due to its specific arrangement of chlorine and difluoromethyl groups on the naphthyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H5ClF2N2

Molecular Weight

214.60 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-1,8-naphthyridine

InChI

InChI=1S/C9H5ClF2N2/c10-6-3-4-13-9-5(6)1-2-7(14-9)8(11)12/h1-4,8H

InChI Key

NJDMVCKLZQQLPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Cl)C(F)F

Origin of Product

United States

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